molecular formula C18H17BrN2O3S B11059342 2-[2-Bromo-5-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzoxazole

2-[2-Bromo-5-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzoxazole

Cat. No.: B11059342
M. Wt: 421.3 g/mol
InChI Key: GYKJXYYDNYVOAQ-UHFFFAOYSA-N
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Description

2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE is a complex organic compound that features a brominated phenyl group, a piperidinosulfonyl moiety, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-BROMO-5-(PIPERIDINOSULFONYL)PHENYL]-1,3-BENZOXAZOLE is unique due to its combination of a brominated phenyl group, a piperidinosulfonyl moiety, and a benzoxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

2-(2-bromo-5-piperidin-1-ylsulfonylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C18H17BrN2O3S/c19-15-9-8-13(25(22,23)21-10-4-1-5-11-21)12-14(15)18-20-16-6-2-3-7-17(16)24-18/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

GYKJXYYDNYVOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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